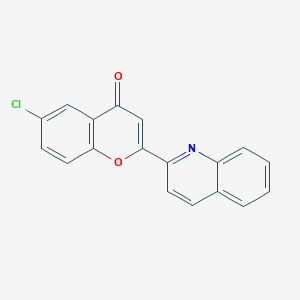![molecular formula C9H10N2O2 B12880764 1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one CAS No. 61880-99-7](/img/structure/B12880764.png)
1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)ethanone is an organic compound that belongs to the class of pyrazoles fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves the acetylation of the pyrazole ring to introduce the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1-(4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)ethanone: A simpler compound with similar furan ring structure but without the pyrazole ring.
4,5-Dihydro-1H-pyrazole-3-yl)ethanone: Lacks the furan ring but contains the pyrazole and ethanone groups.
Uniqueness
1-(4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)ethanone is unique due to the combination of the furan and pyrazole rings, which imparts specific chemical and biological properties
Properties
CAS No. |
61880-99-7 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-[4-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)9-7(5-10-11-9)8-3-2-4-13-8/h2-4,7,10H,5H2,1H3 |
InChI Key |
CJYPQMROJZCEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNCC1C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


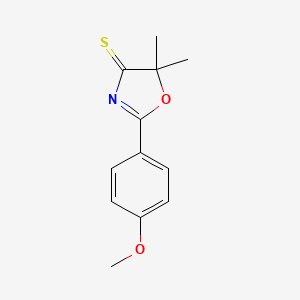
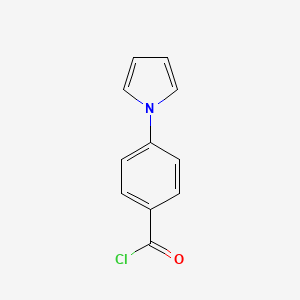
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
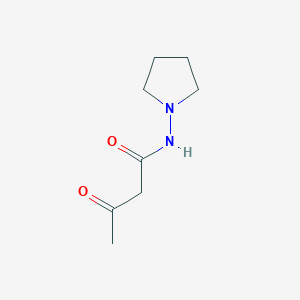

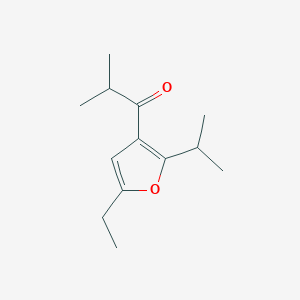
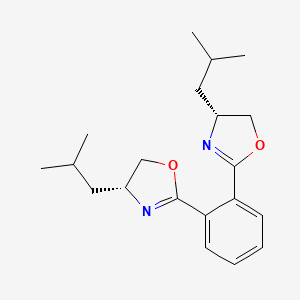
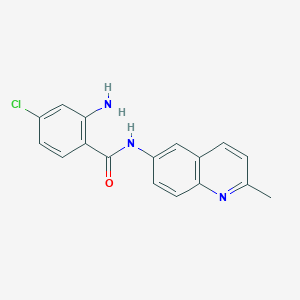
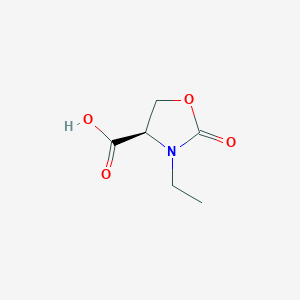
![4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12880731.png)
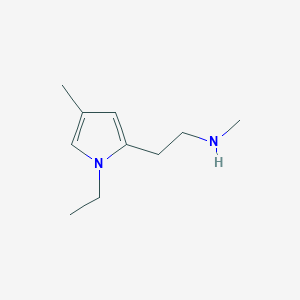
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B12880743.png)
